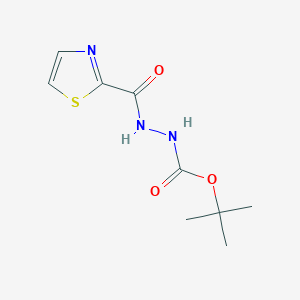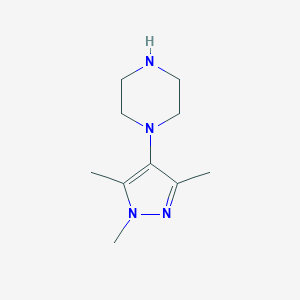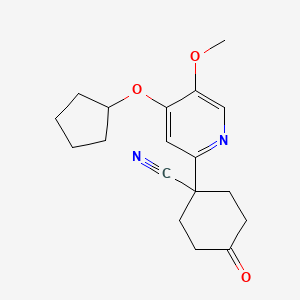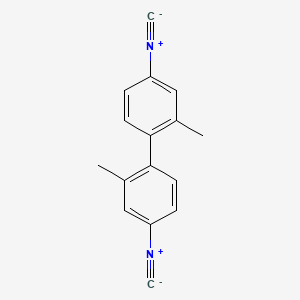
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is a compound that features a unique combination of aziridine and pyridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyridines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 2-methylaziridine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the aziridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions on the aziridine ring.
Major Products Formed
Oxidation: Oxaziridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylaziridin-1-yl)(pyridin-2-yl)methanone: Similar structure but with the pyridine ring attached at the 2-position.
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
(2-Methylaziridin-1-yl)(quinolin-3-yl)methanone: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and binding properties. This unique structure may offer distinct advantages in terms of selectivity and potency in various applications.
Eigenschaften
CAS-Nummer |
919198-16-6 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(2-methylaziridin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11(7)9(12)8-3-2-4-10-5-8/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
RIDIWKRRHKEGEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-methyl-, methyl ester](/img/structure/B12630269.png)
![2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12630272.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)



